2-(2,6-Dimethoxyanthracen-9-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethoxyanthracen-9-YL)phenol is an organic compound that belongs to the class of phenols It features a phenol group attached to an anthracene moiety, which is further substituted with methoxy groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyanthracen-9-YL)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-dimethoxyanthracene with phenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the anthracene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxyanthracen-9-YL)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The anthracene moiety can undergo electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Halogenated or nitro-substituted anthracenes.
Scientific Research Applications
2-(2,6-Dimethoxyanthracen-9-YL)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyanthracen-9-YL)phenol involves its interaction with molecular targets through its phenol and anthracene moieties. The phenol group can participate in hydrogen bonding and redox reactions, while the anthracene moiety can engage in π-π interactions with other aromatic systems . These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the phenol group, making it less reactive in certain chemical reactions.
9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene: Contains additional substituents that alter its photophysical properties.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in photophysical applications.
Uniqueness
2-(2,6-Dimethoxyanthracen-9-YL)phenol is unique due to the presence of both phenol and methoxy groups on the anthracene moiety. This combination imparts distinct chemical reactivity and photophysical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
92776-72-2 |
---|---|
Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(2,6-dimethoxyanthracen-9-yl)phenol |
InChI |
InChI=1S/C22H18O3/c1-24-16-9-10-18-15(12-16)11-14-7-8-17(25-2)13-20(14)22(18)19-5-3-4-6-21(19)23/h3-13,23H,1-2H3 |
InChI Key |
HARFWQIKXZQNHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)OC)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.